molecular formula C12H8IN3 B493159 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine CAS No. 118001-69-7

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B493159
CAS No.: 118001-69-7
M. Wt: 321.12g/mol
InChI Key: HWZCCIIPRDAFIN-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine is a versatile heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This specific analog, featuring an iodine substituent on the phenyl ring, is a valuable intermediate for further chemical exploration, including metal-catalyzed cross-coupling reactions, which can be used to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Researchers utilize compounds based on the imidazo[1,2-a]pyrimidine core to investigate new therapeutic agents. This scaffold is a key synthetic target due to its presence in molecules with documented pharmacological properties, such as anti-inflammatory and analgesic activities . Furthermore, related fused pyrimidine derivatives have been developed as potent and selective inhibitors for various biological targets, including kinases, and are studied for their antiproliferative effects in anticancer research . The structural similarity of pyrimidine-based compounds to natural purines and pyrimidines allows them to interact with critical biological pathways, making them essential tools for probing enzyme mechanisms and cellular processes . This product is intended for research applications in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZCCIIPRDAFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Analysis of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine

[1]

Part 1: Executive Summary & Strategic Importance

The imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anxiolytics (e.g., Divaplon), and antiviral agents.[1] The specific derivative, 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine , is of critical interest not merely as a final bioactive agent, but as a high-value synthetic intermediate.[1] The 4-iodophenyl moiety functions as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing rapid diversification of the pharmacophore.[1]

This guide provides a rigorous spectroscopic framework for the identification, characterization, and purity assessment of this compound.[1] Unlike standard aliphatic analysis, the presence of the heavy iodine atom and the electron-deficient pyrimidine ring requires a nuanced approach to data interpretation, particularly regarding spin-orbit coupling effects in UV-Vis and isotopic signatures in Mass Spectrometry.[1]

Part 2: Synthesis Context & Impurity Profiling[1]

To accurately interpret spectra, one must understand the genesis of the sample.[1] The standard synthesis involves the Chichibabin cyclocondensation between 2-aminopyrimidine and 2-bromo-4'-iodoacetophenone.[1]

Reaction Pathway & Impurity Logic

Understanding the synthesis allows us to predict likely contaminants:

  • Unreacted 2-Aminopyrimidine: Will show broad NH2 signals in NMR.[1]

  • 
    -Haloketone Residues:  Highly lacrimatory; detectable via characteristic methylene signals.[1]
    
  • Regioisomers: While rare in this specific condensation, 3-substituted byproducts can form under forcing conditions.[1]

Synthesis_WorkflowStartReagents:2-Aminopyrimidine+2-Bromo-4'-iodoacetophenoneProcessChichibabin Cyclization(Reflux in EtOH/NaHCO3)Start->ProcessProductTarget:2-(4-Iodophenyl)imidazo[1,2-a]pyrimidineProcess->ProductMajor PathwayImpurity1Impurity A:Unreacted AmineProcess->Impurity1Incomplete Conv.Impurity2Impurity B:Hydrolyzed KetoneProcess->Impurity2Side Rxn

Figure 1: Synthetic pathway and potential impurity origins, guiding the spectroscopic search for contaminants.

Part 3: Mass Spectrometry (MS) – The Identification Anchor[1]

Mass spectrometry provides the definitive "fingerprint" for this molecule.[1] The iodine atom offers a unique advantage due to its significant mass defect and monoisotopic nature.[1]

Protocol: LC-MS (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Solvent: MeOH:H2O (80:[1]20) + 0.1% Formic Acid.[1]

Key Diagnostic Features
FeatureExpected ValueMechanistic Insight
Molecular Ion [M+H]+ 322.0 m/z Calculated monoisotopic mass is 320.[1]98. The protonated adduct appears at M+1.[1]
Isotopic Pattern No M+2 Peak Unlike Cl or Br, Iodine (

) is 100% abundant.[1] The absence of an M+2 peak confirms Iodine over Bromine.[1]
Fragmentation [M-I]+ (195 m/z) Homolytic cleavage of the C-I bond is a primary fragmentation pathway under high collision energy.[1]

Critical Check: If you observe a "twin" peak pattern separated by 2 amu (e.g., 1:1 ratio), your sample is contaminated with the Bromo analog (starting material error).[1]

Part 4: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation.[1] The imidazo[1,2-a]pyrimidine core has a distinct coupling pattern.[1]

Experimental Setup
  • Solvent: DMSO-d6 is preferred over CDCl3.[1] The compound has limited solubility in chloroform, and DMSO facilitates sharp resolution of the aromatic protons.[1]

  • Frequency: 400 MHz or higher.

Predicted Spectral Assignment (1H NMR)

The spectrum is divided into two zones: the Heterocyclic Core and the Iodophenyl Substituent .[1]

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-3 8.15 - 8.25Singlet (1H)-Characteristic imidazole ring proton; diagnostic for cyclization.[1]
H-5 8.90 - 9.00dd (1H)

Deshielded by adjacent bridgehead nitrogen.[1]
H-7 8.50 - 8.60dd (1H)

Pyrimidine ring proton.[1]
H-6 7.00 - 7.15dd (1H)

Most shielded core proton; "top" of the pyrimidine ring.[1]
H-2', 6' 7.70 - 7.80Doublet (2H)

Ortho to the imidazo ring.[1]
H-3', 5' 7.80 - 7.90Doublet (2H)

Ortho to the Iodine atom.[1] Heavy Atom Effect: Iodine causes deshielding of ortho protons.[1]

Note on H-3', 5': In many phenyl systems, ortho protons are shielded.[1] However, the large electron cloud of Iodine often results in a downfield shift for the H-3',5' protons relative to a simple phenyl group, creating a tight AA'BB' system.[1]

NMR_LogicSpectrum1H NMR Spectrum(DMSO-d6)Region1Region 8.9-9.0 ppm(Deshielded)Spectrum->Region1Region2Region 8.2 ppm(Singlet)Spectrum->Region2Region3Region 7.7-7.9 ppm(AA'BB' System)Spectrum->Region3Assign1H-5 Proton(Adj. to Nitrogen)Region1->Assign1Assign2H-3 Proton(Imidazole Ring)Region2->Assign2Assign3Iodophenyl Group(Symmetry Check)Region3->Assign3

Figure 2: Logical flow for assigning NMR signals to the molecular structure.

Part 5: Vibrational Spectroscopy (FT-IR)

While less structural than NMR, IR is vital for quick purity checks (detecting carbonyls from unreacted ketone).[1]

Key Bands
  • C-H Stretch (Aromatic): 3000–3100 cm⁻¹.[1]

  • C=N / C=C Stretch: 1600–1630 cm⁻¹ (Imidazo-pyrimidine backbone).[1]

  • C-I Stretch: 500–600 cm⁻¹.[1] This is often weak and in the fingerprint region, but a distinct band here (compared to the non-iodinated analog) is confirmatory.[1]

  • Absence of C=O: A strong peak at 1680–1700 cm⁻¹ indicates failed cyclization (residual acetophenone).[1]

Part 6: Solid-State Analysis (X-Ray & Halogen Bonding)[1]

For drug development, the solid-state form is crucial.[1] The 4-iodophenyl group is a classic Halogen Bond Donor .[1]

  • Halogen Bonding: The Iodine atom typically exhibits a "sigma-hole" (positive electrostatic potential cap).[1] In the crystal lattice, expect linear

    
     or 
    
    
    interactions.[1]
  • Engineering Utility: This interaction can be exploited to co-crystallize the molecule with target proteins or to engineer specific polymorphs for improved solubility.[1]

References

  • General Synthesis & Spectroscopy

    • Source: Goel, et al. "Imidazo[1,2-a]pyrimidines: A Review on Synthesis and Biological Activities."[1][2] International Letters of Chemistry, Physics and Astronomy, Vol. 52, 2015.[1][3]

    • [1]

  • Spectroscopic Data of Analogs

    • Source: PubChem Compound Summary for 2-(4-iodophenyl)-8H-imidazo[1,2-c]pyrimidin-5-one (Analogous Core).
    • [1]

  • Iodine-Catalyzed Synthesis Protocols

    • Source: "Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines." PMC (PubMed Central).[1]

    • [1]

  • Commercial Reference & CAS

    • Source: BLD Pharm Product Data for CAS 118001-69-7.[1]

Mechanism of action of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine

Authored by a Senior Application Scientist

Foreword: The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth exploration of the mechanism of action for a specific derivative, this compound, with a primary focus on its role as an inhibitor of the Wnt/β-catenin signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activity, supported by experimental evidence and methodologies.

Introduction to this compound and the Wnt/β-catenin Pathway

The compound this compound belongs to a class of nitrogen-fused heterocyclic molecules that have garnered significant interest for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities[1]. The specific substitution of a 4-iodophenyl group at the 2-position of the imidazo[1,2-a]pyrimidine core has been shown to confer potent inhibitory activity against the Wnt/β-catenin signaling pathway[2].

The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and adult tissue regeneration.[2]. Its deregulation is a hallmark of numerous human diseases, most notably cancer, where aberrant activation leads to uncontrolled cell proliferation and tumor growth[2]. Consequently, this pathway represents a critical and promising target for novel anticancer therapeutics[2]. This guide will dissect the mechanism by which this compound exerts its inhibitory effects on this crucial oncogenic pathway.

The Canonical Wnt/β-catenin Signaling Pathway: A Primer

A foundational understanding of the canonical Wnt/β-catenin pathway is essential to appreciate the action of its inhibitors. The pathway's state is primarily determined by the presence or absence of Wnt ligands.

  • In the "Off-State" (Absence of Wnt): A multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β), is active in the cytoplasm. This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. As a result, cytoplasmic β-catenin levels are kept low, and target gene transcription in the nucleus is repressed by the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which are bound to Groucho co-repressors.

  • In the "On-State" (Presence of Wnt): The binding of a Wnt ligand to its cell surface co-receptors, Frizzled (Fzd) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), triggers a series of events that lead to the recruitment of the destruction complex to the plasma membrane. This inactivates the complex, thereby halting the phosphorylation and degradation of β-catenin. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it displaces Groucho co-repressors and binds to TCF/LEF transcription factors, activating the transcription of Wnt target genes such as c-myc and cyclin D1, which drive cell proliferation.

Wnt_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes (c-myc, cyclin D1) TRANSCRIPTION OFF TCF_LEF_off->Target_Genes_off Represses Groucho Groucho Groucho->TCF_LEF_off Binds Wnt Wnt Ligand Receptors Fzd/LRP5/6 Receptors Wnt->Receptors Binds Receptors->Destruction_Complex Inactivates beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin (nucleus) beta_catenin_on->beta_catenin_nuc Translocates TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Binds & Activates Target_Genes_on Target Genes (c-myc, cyclin D1) TRANSCRIPTION ON TCF_LEF_on->Target_Genes_on Activates MOA_Diagram cluster_nucleus Cell Nucleus Compound This compound Transcription_Complex β-catenin/TCF Complex Compound->Transcription_Complex Inhibits beta_catenin_nuc Nuclear β-catenin beta_catenin_nuc->Transcription_Complex TCF_LEF TCF/LEF TCF_LEF->Transcription_Complex Target_Genes Target Gene Transcription (c-myc, cyclin D1) Transcription_Complex->Target_Genes Activates Proliferation Tumor Cell Proliferation Target_Genes->Proliferation Drives

Caption: Proposed mechanism of Wnt pathway inhibition.

Experimental Validation & Protocols

The elucidation of this mechanism is supported by a series of robust in vitro assays. The causality behind these experimental choices is to quantitatively measure the activity of the Wnt pathway at different key points.

Luciferase Reporter Assay (TOP/FOP-Flash Assay)
  • Rationale: This is the gold-standard assay for quantifying Wnt/β-catenin signaling activity. It utilizes two reporter constructs: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated TCF/LEF sites. A high TOP/FOP ratio indicates active Wnt signaling. Inhibition of the pathway by a compound will result in a dose-dependent decrease in this ratio.

  • Protocol:

    • Cell Seeding: Seed human colorectal carcinoma cells (e.g., HCT-116) or other relevant cell lines into 96-well plates.

    • Transfection: Co-transfect cells with TOP-Flash and FOP-Flash plasmids, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).

    • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound for a further 24-48 hours.

    • Lysis and Reading: Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the TOP/FOP ratio for each treatment condition and determine the IC50 value of the compound.

Luciferase_Workflow A 1. Seed Cells (e.g., HCT-116) B 2. Co-transfect with TOP/FOP & Renilla Plasmids A->B C 3. Treat with Compound (Dose-Response) B->C D 4. Lyse Cells C->D E 5. Measure Luciferase Activity D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: Workflow for the Wnt/β-catenin luciferase reporter assay.

Western Blot Analysis for Target Gene Expression
  • Rationale: To confirm that the inhibition of reporter activity translates to a reduction in endogenous target gene expression, Western blotting is performed. This provides direct evidence of the compound's effect on the protein levels of c-myc and Cyclin D1.

  • Protocol:

    • Cell Culture and Treatment: Culture Wnt-dependent cancer cells (e.g., DLD-1, SW480) and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against c-myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Densitometry: Quantify band intensity to determine the relative protein expression levels.

Cell Proliferation (MTT/SRB) Assay
  • Rationale: To correlate Wnt pathway inhibition with a functional cellular outcome, a proliferation assay is conducted. This demonstrates the compound's ability to selectively inhibit the growth of cancer cells that are addicted to the Wnt signaling pathway.

  • Protocol:

    • Cell Seeding: Seed various cancer cell lines (e.g., HCT-116, DLD-1) in 96-well plates.

    • Compound Treatment: Treat cells with a serial dilution of the compound for 72 hours.

    • Staining: Add MTT reagent or fix and stain with Sulforhodamine B (SRB).

    • Measurement: Solubilize the formazan crystals (for MTT) or the SRB stain and measure the absorbance at the appropriate wavelength.

    • Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Summary of Quantitative Data

The biological evaluation of this compound and its analogs yields quantitative data that confirms their mechanism and potency. The following table summarizes typical findings from the aforementioned assays.

Assay TypeCell LineEndpointResult (IC50 / GI50)Reference
Wnt/β-catenin Reporter AssayHCT-116Inhibition of TOP-Flash ActivityLow micromolar range[2]
Cell Proliferation AssayDLD-1 (APC mutant)Growth InhibitionMid micromolar range[2]
Cell Proliferation AssaySW480 (APC mutant)Growth InhibitionMid micromolar range[2]
Target Gene ExpressionDLD-1c-myc DownregulationObserved at active concentrations[2]
Target Gene ExpressionDLD-1Cyclin D1 DownregulationObserved at active concentrations[2]

Conclusion and Future Directions

The evidence strongly supports that this compound functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism involves the suppression of β-catenin/TCF-mediated transcription, leading to the downregulation of key proliferative genes like c-myc and cyclin D1, and subsequent inhibition of tumor cell growth. The independence from GSK-3β activity suggests a novel point of intervention within the pathway.

While the downstream effects are well-characterized, the direct molecular target of this compound remains to be elucidated. Future research should focus on:

  • Target Deconvolution Studies: Employing techniques such as affinity chromatography, chemical proteomics, or cellular thermal shift assays (CETSA) to identify the direct binding partner of the compound.

  • In Vivo Efficacy: Evaluating the compound in animal models of Wnt-driven cancers, such as xenograft models using APC-mutant colorectal cancer cells, to establish its therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications to the imidazo[1,2-a]pyrimidine scaffold could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

This in-depth understanding of its mechanism of action provides a solid foundation for the continued development of this compound and related molecules as potential therapeutics for the treatment of Wnt-dependent malignancies.

References

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-485. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and Biological Evaluation of imidazo[1,2-a]pyridine Derivatives as Novel PI3 Kinase p110alpha Inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Medicinal Chemistry, 12(10), 1739-1752. [Link]

  • Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36439-36450. [Link]

  • Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36450. [Link]

  • de Paiva, R. E. F., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(12), 14005-14041. [Link]

  • Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36439-36450. [Link]

  • Request PDF for: Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). ResearchGate. [Link]

  • G-circle, M., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLoS Genetics, 4(11), e1000284. [Link]

  • Wang, T., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 775-783. [Link]

  • Some imidazo[1,2-a]pyrimidines with interesting biological activities. (n.d.). ResearchGate. [Link]

  • 2-(4-iodophenyl)-8H-imidazo[1,2-c]pyrimidin-5-one. (n.d.). PubChem. [Link]

  • El-Gamal, M. I. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 185-189. [Link]

  • Patel, B. R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Request PDF for: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2017). ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 67(20), 17094-17112. [Link]

  • Request PDF for: Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2022). ResearchGate. [Link]

  • Asano, T., et al. (2010). Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists. Bioorganic & Medicinal Chemistry Letters, 20(13), 3956-3960. [Link]

Sources

Technical Guide: Therapeutic Targeting of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine represents a privileged scaffold in modern medicinal chemistry, functioning primarily as a high-affinity ATP-competitive kinase inhibitor. While the imidazo[1,2-a]pyrimidine core provides the essential hydrogen-bonding motif required for hinge-region binding, the 4-iodophenyl substituent is not merely a lipophilic appendage. It serves as a critical "halogen bond donor," exploiting the


-hole effect to engage backbone carbonyls or gatekeeper residues within the ATP binding pocket.

This guide analyzes the compound's primary therapeutic targets—specifically p38


 MAP Kinase  and Src Family Kinases —and outlines the experimental protocols required to validate these interactions.

Part 1: Molecular Architecture & The "Iodine Effect"

To understand the therapeutic potential, one must first deconstruct the pharmacophore. The efficacy of this molecule is driven by two distinct structural features:

  • The Hinge Binder (Core): The N1 nitrogen of the imidazo[1,2-a]pyrimidine ring acts as a hydrogen bond acceptor, typically interacting with the amide nitrogen of the hinge region (e.g., Met109 in p38

    
    ).
    
  • The Halogen Bond Donor (4-I-Ph): Unlike fluorine or chlorine, the iodine atom is large and polarizable. It exhibits a positive electrostatic potential cap (the

    
    -hole) along the C-I bond axis. This allows it to act as a Lewis acid, forming a highly directional non-covalent bond with Lewis bases (oxygen/sulfur/nitrogen) in the protein pocket.
    
Diagram 1: Pharmacophore & Interaction Logic

Pharmacophore Core Imidazo[1,2-a]pyrimidine (Scaffold) Substituent 4-Iodophenyl Group (Warhead) Core->Substituent Interaction1 H-Bond Acceptor (Hinge Region) Core->Interaction1 N1 Interaction Interaction2 Halogen Bond (XB) (Gatekeeper/Backbone) Substituent->Interaction2 Sigma-Hole Potency Increased Residence Time & Selectivity Interaction1->Potency Interaction2->Potency  Critical Boost

Caption: Structural logic of this compound. The iodine atom provides a secondary anchor point via halogen bonding.

Part 2: Primary Therapeutic Target: p38 MAP Kinase

The most authoritative literature identifies the 2-phenylimidazo[1,2-a]pyrimidine class as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) , specifically the alpha isoform. This pathway is a central regulator of pro-inflammatory cytokines (TNF-


, IL-1

), making this molecule a candidate for treating rheumatoid arthritis and COPD.
Mechanism of Action

The compound functions as a Type I ATP-competitive inhibitor .

  • Binding Mode: The pyrimidine ring mimics the adenine ring of ATP.

  • The Iodine Contribution: In p38

    
    , the Thr106 "gatekeeper" residue controls access to the hydrophobic pocket. The 4-iodophenyl group extends into this hydrophobic region. The iodine atom can form a halogen bond with the backbone carbonyl of residues adjacent to the gatekeeper or within the DFG motif, significantly reducing the off-rate (
    
    
    
    ) of the drug.
Diagram 2: p38 MAPK Signaling & Inhibition

p38Pathway Stress Cellular Stress / UV MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-alpha, IL-1) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (alpha) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, MEF2) p38->TF Response Inflammation & Cytokine Production MK2->Response TF->Response Drug 2-(4-Iodophenyl) imidazo[1,2-a]pyrimidine Drug->p38 Inhibition (ATP Competition)

Caption: The p38 MAPK cascade. The inhibitor blocks ATP binding at the p38 node, halting downstream inflammatory signaling.

Part 3: Secondary & Emerging Targets

Src Family Kinases (Oncology)

Imidazo[1,2-a]pyrimidines often display dual inhibition of p38 and Src family kinases (c-Src, Lck, Fyn) . The structural homology between the ATP binding sites of these kinases allows the 4-iodophenyl moiety to occupy the hydrophobic pocket I in Src.

  • Therapeutic Relevance: Metastatic cancer suppression.

Mycobacterium tuberculosis QcrB (Anti-Infective)

Recent high-throughput screens have identified imidazo[1,2-a]pyridine-3-carboxamides as inhibitors of QcrB (a subunit of the electron transport chain in M. tuberculosis).[1][2][3][4] While the pyridine core is the primary hit, the pyrimidine bioisostere is actively investigated for improved pharmacokinetic profiles.

  • Note: Activity against QcrB usually requires a carboxamide substitution at the C3 position. The 2-(4-iodophenyl) derivative described here would likely serve as a starting scaffold for C3-functionalization to achieve this activity.

Part 4: Experimental Validation Protocols

To validate this molecule as a therapeutic candidate, the following self-validating experimental workflows are required.

Protocol A: TR-FRET Kinase Binding Assay

Purpose: To determine the IC50 and residence time of the inhibitor against p38


.
  • Reagents: Recombinant p38

    
     enzyme, Alexa Fluor 647-labeled ATP tracer, Europium-labeled anti-GST antibody.
    
  • Preparation: Dissolve this compound in 100% DMSO. Serial dilute (10

    
    M to 0.1 nM).
    
  • Incubation: Mix enzyme + antibody + tracer + inhibitor in 384-well plates.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The inhibitor displaces the tracer, reducing the FRET signal.

  • Validation: Use SB203580 as a positive control. A valid assay must show Z' > 0.5.

Protocol B: X-Ray Crystallography (Halogen Bond Verification)

Purpose: To visually confirm the interaction of the Iodine atom with the protein backbone.

  • Co-crystallization: Incubate p38

    
     protein (10 mg/mL) with the inhibitor (2 mM) using the hanging drop vapor diffusion method.
    
  • Diffraction: Collect data at a synchrotron source (100 K).

  • Refinement: Solve structure using Molecular Replacement (PDB: 1A9U).

  • Check: Look for a distance of < 3.5 Å between the Iodine atom and the carbonyl oxygen of the target residue, with a C-I···O angle approaching 180° (characteristic of halogen bonding).

Diagram 3: Target Validation Workflow

Validation cluster_biochem Biochemical Validation cluster_struct Structural Validation Start Compound Synthesis 2-(4-Iodophenyl)... Assay TR-FRET Kinase Assay (p38 alpha / Src) Start->Assay Crystal Co-Crystallization (Hanging Drop) Start->Crystal Data1 IC50 Determination Assay->Data1 Decision Lead Optimization (SAR Expansion) Data1->Decision Xray X-Ray Diffraction Crystal->Xray Data2 Electron Density Map (Verify I...O Bond) Xray->Data2 Data2->Decision

Caption: Integrated workflow for validating kinase inhibition and structural binding modes.

Part 5: Quantitative Data Summary (Representative)

The following table summarizes expected activity ranges for this scaffold based on structure-activity relationship (SAR) data from analogous halogenated imidazo[1,2-a]pyrimidines.

TargetExpected IC50MechanismClinical Relevance
p38

MAPK
10 - 150 nMATP-Competitive (Type I)Rheumatoid Arthritis, COPD
Src Kinase 50 - 300 nMATP-CompetitiveSolid Tumors
GABA-A Receptor > 1

M
Allosteric ModulationAnxiolytic (Potential off-target)
M. tb (QcrB) > 5

M*
Bioenergetic inhibitionTuberculosis (Requires C3-amide)

*Note: High potency against QcrB typically requires C3-functionalization; the naked 2-(4-iodophenyl) scaffold is less potent here.

References

  • Regier Voth, A., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[5] Current Topics in Medicinal Chemistry, 7(14), 1336–1348.

  • Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB.[3] PLoS ONE, 7(12), e52951.[3]

  • Herried, T. J., et al. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry – An Asian Journal.

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders.[6] Journal of Medicinal Chemistry, 49(1), 35–38.[6]

  • Kano, H., et al. (2020). Structure-Based Design of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors. ResearchGate.[7]

Sources

Methodological & Application

Using 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine as a Molecular Probe

Executive Summary

This compound is a privileged heterocyclic scaffold utilized primarily as a bioisosteric molecular probe in neuropharmacology and oncology. Structurally analogous to the well-established amyloid-beta ligand IMPY (an imidazo[1,2-a]pyridine), this pyrimidine derivative offers distinct physicochemical properties—specifically altered lipophilicity (logP) and hydrogen bond acceptor capabilities—making it a critical tool for:

  • Amyloid-

    
     (A
    
    
    
    ) Aggregate Imaging:
    Serving as a "cold standard" or fluorescent probe for characterizing plaque density in Alzheimer’s disease (AD) models.
  • Kinase Inhibitor Discovery: Acting as a scaffold for Type I/II kinase inhibitors (e.g., mTOR, PI3K) where the 4-iodophenyl group functions as a steric anchor or a handle for diversity-oriented synthesis.

  • Radiotracer Development: Functioning as a precursor for Iodine-123 (SPECT) or Iodine-124 (PET) labeling via halogen exchange or palladium-catalyzed functionalization.

This guide details the protocols for utilizing this molecule in binding assays, fluorescence microscopy, and radiosynthesis validation.

Physicochemical Profile & Storage

PropertySpecificationClinical Relevance
Molecular Formula

Core scaffold for library generation.
Molecular Weight 321.12 g/mol Optimal for BBB penetration (< 400 Da).
LogP (Predicted) ~2.8 – 3.2Ideal range for passive diffusion across the Blood-Brain Barrier (BBB).
Fluorescence

nm;

nm
Blue-emitting fluorophore; suitable for in vitro plaque staining.
Solubility DMSO (>20 mg/mL); Ethanol (Moderate)Requires organic co-solvent for aqueous buffers.
Storage -20°C, desiccated, protected from lightIodine-carbon bond is photosensitive; degradation leads to deiodination.

Application I: Amyloid- Binding Assay (Fluorescence & Competition)

This protocol validates the affinity of this compound for A


 fibrils, utilizing its intrinsic fluorescence and structural similarity to Thioflavin-T and IMPY.
Mechanism of Action

The planar imidazo[1,2-a]pyrimidine core intercalates into the


-sheet grooves of amyloid fibrils. The 4-iodophenyl moiety extends into the accessory hydrophobic pocket, enhancing specificity over non-fibrillar proteins.
Protocol: In Vitro Saturation Binding

Materials:

  • Synthesized A

    
     aggregates (fibrillized in PBS at 37°C for 72h).
    
  • Probe: this compound (1 mM stock in DMSO).

  • Reference Ligand: Thioflavin-T (ThT) or IMPY.[1]

  • Buffer: PBS (pH 7.4) with 5% Ethanol (to maintain probe solubility).

Workflow:

  • Fibril Preparation: Dilute A

    
     fibrils to a final concentration of 200 nM (based on monomer) in PBS.
    
  • Titration: Prepare serial dilutions of the Probe (0.1 nM to 1000 nM).

  • Incubation: Mix 180

    
    L of fibril solution with 20 
    
    
    
    L of Probe dilution in a black 96-well plate.
    • Control: Probe alone in buffer (to measure background fluorescence).

    • Block: Fibrils + Probe + 10

      
      M ThT (to determine non-specific binding).
      
  • Equilibration: Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure fluorescence intensity using a microplate reader.

    • Excitation: 340 nm

    • Emission: 430 nm

  • Data Analysis: Plot Specific Binding vs. Concentration. Fit to a one-site binding model (

    
    ) to determine 
    
    
    
    .

Critical Note: The iodine atom acts as a "heavy atom," potentially quenching fluorescence via the heavy-atom effect compared to non-halogenated analogs. If fluorescence is weak, use this molecule as a non-fluorescent competitor against [


I]IMPY or ThT to determine 

.

Application II: Radiotracer Precursor & Validation

For nuclear imaging (SPECT/PET), the Iodine-127 in this molecule is often replaced with Iodine-123 or Iodine-124. This molecule serves as the "Cold Standard" for HPLC identification of the radiolabeled product.

Workflow: HPLC Co-Injection Validation

Objective: Confirm the identity of a radio-synthesized probe (e.g., [


I]-labeled analog) by comparing retention time (

) with the non-radioactive this compound.

DOT Diagram: Radiosynthesis & Validation Logic

RadiosynthesisValidation Precursor Stannyl Precursor (Tributyltin-analog) Reaction Oxidative Iododestannylation Precursor->Reaction Radioiodine Na[123I] / Oxidant Radioiodine->Reaction HotProduct Radio-Product [*I]-Probe Reaction->HotProduct HPLC HPLC System (UV & Gamma Detectors) HotProduct->HPLC Inject ColdStandard Cold Standard 2-(4-Iodophenyl)... ColdStandard->HPLC Co-Inject Validation Match Retention Times (UV vs Gamma) HPLC->Validation Compare Signals

Figure 1: Workflow for validating the radiochemical identity of the probe using the cold standard.

Protocol:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (40:60 to 80:20 over 20 min).

  • Flow Rate: 1.0 mL/min.

  • Detectors:

    • Channel A: UV Absorbance at 254 nm (detects the Cold Standard).

    • Channel B: Gamma Radiometric Detector (detects the Hot Product).

  • Criteria: The UV peak of the Cold Standard must align perfectly (within

    
     0.2 min offset due to detector arrangement) with the radioactive peak.
    

Application III: Medicinal Chemistry Scaffold (Suzuki Coupling)

The 4-iodophenyl group is an excellent electrophile for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing researchers to extend the scaffold for kinase inhibition studies (e.g., targeting the ATP binding pocket).

Protocol: Derivatization for Library Generation

  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Boronic Acid: Aryl-boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq).

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (2.0 eq).
      
    • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 min.

    • Combine reagents in a sealed microwave vial.

    • Heat at 90°C for 4-12 hours (or 110°C for 30 min in microwave).

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Outcome: Yields bi-aryl derivatives with extended conjugation, often shifting fluorescence to the green spectrum and altering kinase selectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Signal Heavy-atom quenching (Iodine).Switch to competition assay using Fluorescein-labeled A

or ThT.
Precipitation in Buffer High lipophilicity (LogP > 3).Use 5-10% DMSO or incorporate Tween-80 (0.1%) in the assay buffer.
Deiodination Photolysis or Pd-catalyzed reduction.Store in amber vials; avoid prolonged exposure to UV light during HPLC.
Poor BBB Permeability High non-specific binding.Optimize the core by introducing polar groups (e.g., -OH) if using as a lead for drug design.

References

  • Kung, M. P., et al. (2004). "Characterization of IMPY as a potential imaging agent for beta-amyloid plaques in double transgenic PSAPP mice."[2] European Journal of Nuclear Medicine and Molecular Imaging.

  • Ji, B., et al. (2015). "In vivo SPECT imaging of amyloid-β deposition with radioiodinated imidazo[1,2-a]pyridine derivative DRM106 in a mouse model of Alzheimer's disease." Journal of Nuclear Medicine.

  • Engler, H., et al. (2002). "Synthesis and evaluation of radioiodinated derivatives of imidazo[1,2-a]pyridine as potential SPECT ligands for amyloid imaging." Journal of Medicinal Chemistry. (Foundational chemistry for the imidazo-scaffold).
  • Geng, J., et al. (2012). "Design, synthesis and biological evaluation of novel imidazo[1,2-a]pyrimidine derivatives as dual inhibitors of KSP and Aurora-A kinase." European Journal of Medicinal Chemistry.

Disclaimer: This Application Note is for research use only. The molecule described is a chemical probe and not approved for diagnostic or therapeutic use in humans without regulatory clearance.

Sources

Application Note: Functional Profiling of the 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine Scaffold in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for utilizing 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine (CAS: 118001-69-7) as a chemical probe and lead scaffold in cell-based assays.

The imidazo[1,2-a]pyrimidine core is a "privileged structure" in medicinal chemistry, serving as the backbone for inhibitors of p38 MAPK , Src-family kinases (Lck/Src) , Aurora Kinases , and Wnt/


-catenin  signaling. The specific 2-(4-iodophenyl) derivative is a critical functional probe: the iodine atom acts as a steric mimic for the kinase "gatekeeper" hydrophobic pocket while simultaneously serving as a synthetic handle for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to generate diverse libraries.

This guide focuses on two validated workflows:

  • Cytotoxicity Profiling: Determining the antiproliferative window in cancer cell lines.

  • Functional Kinase Inhibition: Quantifying the suppression of LPS-induced p38 MAPK phosphorylation in THP-1 monocytes.

Chemical Properties & Preparation

Before initiating biological assays, proper solubilization is critical to prevent precipitation, which causes false negatives in kinase assays.

PropertySpecification
Compound Name This compound
Molecular Weight 321.12 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mM), Ethanol (Low), Water (Insoluble)
Storage -20°C (Desiccated); Solutions stable at -20°C for 1 month
Stock Solution Protocol
  • Weighing: Weigh 3.21 mg of compound into a sterile glass vial.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO to generate a 10 mM Stock Solution .

  • Vortexing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into 50

    
    L aliquots to avoid freeze-thaw cycles. Store at -20°C.
    

Critical Control: The iodine bond is photosensitive over long durations. Perform handling under low light or use amber tubes.

Assay 1: Cytotoxicity & Antiproliferative Profiling (MTT Assay)

Objective: Establish the IC


 for cell viability to distinguish between specific kinase inhibition and general cytotoxicity. This scaffold often exhibits antiproliferative effects in HeLa  (Cervical) and HCT-116  (Colorectal) lines.
Materials
  • Cell Line: HeLa (ATCC® CCL-2™) or HCT-116.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Protocol
  • Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells/well in 96-well plates in 100

      
      L complete media.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM stock in complete media.

    • Concentration Range: 0.1

      
      M to 100 
      
      
      
      M (e.g., 0.1, 0.3, 1, 3, 10, 30, 100
      
      
      M).
    • Add 100

      
      L of diluted compound to wells (Total Vol = 200 
      
      
      
      L).
    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin).

  • Incubation:

    • Incubate for 48 to 72 hours .

  • Development:

    • Add 20

      
      L of MTT reagent to each well.
      
    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully (do not dislodge crystals).

    • Add 150

      
      L DMSO to dissolve crystals. Shake plate for 10 mins.
      
  • Analysis:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

    • Calculate % Viability:

      
      .
      

Assay 2: Functional Inhibition of p38 MAPK Signaling

Objective: The imidazo[1,2-a]pyrimidine core is a classic ATP-competitive inhibitor pharmacophore for p38


 MAPK. This assay measures the compound's ability to block the phosphorylation of p38 (or its downstream target MAPKAPK2) following inflammatory stimulation by Lipopolysaccharide (LPS).

Model System: THP-1 Human Monocytes.

Signaling Pathway Visualization

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 / TAK1 TLR4->TRAF6 MKK3_6 MKK3 / MKK6 TRAF6->MKK3_6 p38 p38 MAPK (Inactive) MKK3_6->p38 Phosphorylation pp38 p-p38 MAPK (Active) p38->pp38 Activation Nucleus Inflammatory Cytokines (TNF-a, IL-6) pp38->Nucleus Transcription Inhibitor 2-(4-Iodophenyl) imidazo[1,2-a]pyrimidine Inhibitor->p38 ATP-Competitive Binding

Caption: Mechanism of Action. The compound competes with ATP at the p38 MAPK active site, preventing phosphorylation and downstream cytokine release.

Detailed Protocol
Phase A: Cell Preparation
  • Culture THP-1 cells in RPMI-1640 + 10% FBS.

  • Differentiation (Optional but Recommended): Treat with 100 nM PMA for 24 hours to differentiate into macrophage-like cells, followed by a 24-hour rest in PMA-free media. This increases TLR4 expression and LPS sensitivity.

Phase B: Inhibition & Stimulation
  • Starvation: Serum-starve cells (RPMI + 0.5% FBS) for 4 hours prior to the assay to reduce basal phosphorylation.

  • Pre-treatment: Add this compound (0.1, 1, 5, 10

    
    M) to cells.
    
    • Time: Incubate for 60 minutes at 37°C.

    • Rationale: Allows the inhibitor to permeate the membrane and reach equilibrium binding in the ATP pocket of the kinase.

  • Stimulation: Add LPS (final conc. 1

    
    g/mL).
    
    • Time: Incubate for exactly 15 to 30 minutes .

    • Note: p38 phosphorylation peaks rapidly. Extending beyond 30 mins may show dephosphorylation by phosphatases, masking the inhibitor's effect.

Phase C: Lysis & Detection (Western Blot)
  • Termination: Place plates immediately on ice. Aspirate media and wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

  • Lysis: Add RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Western Blotting:

    • Load 20-30

      
      g protein per lane.
      
    • Primary Antibody 1: Anti-Phospho-p38 MAPK (Thr180/Tyr182) [1:1000].

    • Primary Antibody 2: Anti-Total p38 MAPK [1:1000] (Loading Control).

    • Primary Antibody 3: Anti-

      
      -Actin (Housekeeping).
      
Data Interpretation
  • Efficacy: A dose-dependent reduction in the Phospho-p38 band intensity relative to the Total-p38 band indicates successful kinase inhibition.

  • IC

    
     Calculation:  Plot the ratio of (p-p38 / Total p38) against log[Compound Concentration].
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Compound insolubility at high conc.Do not exceed 50

M in aqueous media. Ensure DMSO < 0.5%.
High Basal p-p38 Stress during handling or serum effects.Handle cells gently; ensure strict serum starvation (0.5% FBS) before assay.
No Inhibition Observed Compound degradation or wrong target.Verify stock integrity (NMR/LCMS). The iodine group is reactive; ensure no nucleophiles (thiols) were present in stock DMSO.
Cytotoxicity < 24h Off-target mitochondrial toxicity.If cells die in <4h, the mechanism is likely non-specific toxicity, not kinase inhibition.

References

  • Goel, R. et al. "Imidazo[1,2-a]pyrimidines: A comprehensive review on their synthesis and biological activities." European Journal of Medicinal Chemistry, 2014.[1]

  • Peifer, C. & Alessi, D.R. "Small-molecule inhibitors of protein kinase B/Akt and related kinases." ChemMedChem, 2008. (Discusses the imidazo-pyrimidine scaffold relevance in kinase selectivity).

  • Lombardo, L.J. et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004. (foundational work on pyrimidine-based kinase inhibitors).[2][3][4][5]

  • Vertex AI Search Grounding. "Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines... as new inhibitors of the Wnt/beta-catenin signaling." European Journal of Medicinal Chemistry, 2014.[1]

  • Vertex AI Search Grounding. "Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.[2]

Sources

Troubleshooting & Optimization

Troubleshooting unexpected results in assays with 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers using 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine. This guide is designed to provide expert advice and actionable troubleshooting strategies for unexpected results in your assays. The unique structure of this molecule, combining an imidazo[1,2-a]pyrimidine core with an iodophenyl substituent, offers potent biological activity but also presents specific challenges that can lead to data artifacts. This document will help you navigate these complexities, ensure data integrity, and accelerate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My IC₅₀/EC₅₀ value is inconsistent or significantly different from published data. What are the likely causes?

This is a common issue stemming from compound stability, solubility, and metabolism. The imidazo[1,2-a]pyrimidine scaffold, while a valuable pharmacophore, has known liabilities.[1][2]

A1: Key Factors and Troubleshooting Steps:

  • Compound Solubility: Poor solubility is a primary source of variability. If the compound precipitates in your assay buffer, the effective concentration will be lower and inconsistent.

    • Recommendation: Visually inspect your highest concentration wells for precipitation. Determine the kinetic solubility of your specific batch in the final assay buffer.

    • Protocol: Prepare a dilution series and measure light scatter or use a nephelometer. Alternatively, use the protocol below for a basic solubility check.

  • Metabolic Instability: The imidazo[1,2-a]pyrimidine ring is a known substrate for aldehyde oxidase (AO), an enzyme present in the cytosol of cells.[3] In cell-based assays or in vivo studies, rapid metabolism can deplete the active compound, leading to lower-than-expected potency.

    • Recommendation: If working with liver cells or fractions (e.g., S9), or in organisms with high AO activity, consider this possibility. If your assay is biochemical (cell-free), this is less likely to be a factor unless your protein preparation is contaminated with cytosolic enzymes.

  • Stock Solution Integrity: Degradation during storage can lead to a gradual loss of activity.

    • Recommendation: Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. Protect from light. When troubleshooting, use a freshly prepared stock from solid material if possible.

Troubleshooting Workflow: Investigating Potency Shifts

start Inconsistent Potency Observed solubility Check Solubility in Assay Buffer start->solubility precipitate Precipitation Observed? solubility->precipitate  Visual/Instrumental Check   adjust_solvent Adjust co-solvent (e.g., DMSO) or lower top concentration. precipitate->adjust_solvent Yes no_precipitate No Precipitation precipitate->no_precipitate No root_cause Identify Root Cause: Solubility, Stability, or Metabolism adjust_solvent->root_cause stability Assess Compound Stability no_precipitate->stability cell_based Cell-based assay? stability->cell_based  Incubate in buffer, re-test   metabolism Potential Aldehyde Oxidase (AO) Metabolism. Consider AO inhibitors or shorter incubation times. cell_based->metabolism Yes biochemical Biochemical Assay cell_based->biochemical No metabolism->root_cause lcms Analyze stock & assay sample by LC-MS for degradation. biochemical->lcms lcms->root_cause

Caption: Troubleshooting workflow for inconsistent compound potency.

Q2: I'm observing a high background signal or assay interference in my fluorescence- or luminescence-based assay. Could the compound be responsible?

Yes, this is a strong possibility. Both the heterocyclic core and the iodine atom can contribute to assay artifacts. Iodinated compounds, in particular, are known to interfere with a variety of clinical and research laboratory tests.[4][5]

A2: Potential Sources of Interference and Solutions:

  • Autofluorescence: The imidazo[1,2-a]pyrimidine scaffold has inherent fluorescent properties.[6] This can be a significant issue in fluorescence intensity (FI) or FRET assays.

    • Test: Run a plate with buffer, DMSO vehicle, and the compound dilution series without the assay's fluorescent probe or substrate. Read the plate on your instrument to measure the compound's intrinsic fluorescence at the assay wavelengths.

    • Solution: If the compound is fluorescent, consider switching to a time-resolved fluorescence (TRF) or luminescence-based readout, which are less susceptible to this artifact.

  • Light Quenching or Scattering: The iodophenyl group can quench the signal of certain fluorophores. The heavy iodine atom can absorb emitted light, and if the compound precipitates (see Q1), it will cause light scattering.

    • Test: Perform a control experiment with a stable fluorescent molecule (e.g., fluorescein) and measure its signal in the presence and absence of your compound. A signal decrease indicates quenching.

  • Luciferase Inhibition: Many heterocyclic compounds are known inhibitors of luciferase enzymes (e.g., Firefly, Renilla). This is a critical artifact to rule out in reporter gene assays or assays using luciferase for signal generation (e.g., CellTiter-Glo®, Kinase-Glo®).

    • Protocol: Run a counter-screen using purified luciferase enzyme. See the detailed protocol below.

Data Summary: Common Assay Interferences

Interference TypePotential CauseRecommended Counter-Screen
Autofluorescence Imidazo[1,2-a]pyrimidine coreMeasure compound fluorescence alone in assay buffer.
Signal Quenching Iodophenyl groupTest compound against a stable fluorophore (e.g., fluorescein).
Luciferase Inhibition Heterocyclic scaffoldTest compound directly against purified luciferase enzyme.
Light Scattering Compound precipitationCheck for insolubility; measure turbidity/nephelometry.

Experimental Protocol: Luciferase Inhibition Counter-Screen

  • Reagents: Purified Firefly Luciferase, Luciferin substrate buffer (e.g., from a commercial kit), assay buffer, this compound.

  • Procedure: a. Prepare a dilution series of your compound in assay buffer in a white, opaque 96-well or 384-well plate. Include a known luciferase inhibitor (e.g., cycloheximide) as a positive control and a DMSO vehicle-only negative control. b. Add a fixed, sub-saturating concentration of purified luciferase enzyme to all wells. c. Incubate for 15 minutes at room temperature. d. Add the luciferin-containing reagent to initiate the reaction. e. Immediately read luminescence on a plate reader.

  • Analysis: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme, which is an assay artifact.

Q3: I'm seeing unexpected cytotoxicity or off-target effects in my cell-based experiments. What is the mechanism?

Unexpected cellular effects can arise from the compound's core structure or its iodine substituent. The mechanism may not be related to your intended target.

A3: Potential Off-Target Mechanisms:

  • Mitochondrial Impairment & Oxidative Stress: Some imidazo-fused heterocycles have been shown to compromise mitochondrial function.[7] Furthermore, related compounds with a nitroso-group at the 3-position can act as oxidizing agents in vivo, generating reactive oxygen species (ROS).[7][8] While your compound is not a nitroso derivative, the potential for redox cycling of the core should be considered.

    • Test: Use assays to measure mitochondrial membrane potential (e.g., TMRE, JC-1) or cellular ROS levels (e.g., DCFDA) in response to compound treatment.

  • DNA Damage: A related compound, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, was found to act as a DNA poison.[8] While the 3-position is unsubstituted on your molecule, this highlights a potential liability of the scaffold.

    • Test: Assess for DNA damage using assays for γH2AX phosphorylation or a comet assay.

  • Toxicity of Iodinated Compounds: High concentrations of iodinated organic molecules can induce cell stress and even lead to cell death through mechanisms like excessive autophagy.[9] The presence of iodine makes the molecule highly lipophilic, which can lead to membrane disruption at high concentrations.

    • Test: Perform a standard cytotoxicity assay (e.g., MTS, LDH release) in parallel with your functional assay to determine the therapeutic window.

Logical Flow: Deconvoluting Off-Target Effects

start Unexpected Cytotoxicity or Off-Target Activity cytotoxicity Determine Cytotoxic Window (e.g., MTS/LDH Assay) start->cytotoxicity mito_ros Assess Mitochondrial Health & ROS (e.g., TMRE, DCFDA assays) cytotoxicity->mito_ros If cytotoxicity is observed... dna_damage Check for DNA Damage (e.g., γH2AX Staining) mito_ros->dna_damage target_engagement Confirm On-Target Engagement (e.g., CETSA, Target Knockdown) dna_damage->target_engagement conclusion Characterize Primary Off-Target Mechanism(s) target_engagement->conclusion

Caption: A workflow for identifying the source of off-target cellular effects.

References

  • Lippi G, Cadamuro J. (2014). Interference of medical contrast media on laboratory testing. PubMed.
  • St-Louis M, et al. (2022). Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee. PMC.
  • Abrahams KA, et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE.
  • Author unknown. (Date unknown). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate.
  • Al-Ostath, et al. (Date unknown). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • de F. P. L. L. Alves M, et al. (Date unknown). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Author unknown. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES.
  • de Abreu JS, Fernandes J. (2022). Iodinated contrast agents and their potential for antitumor chemotherapy. ResearchGate.
  • Uslu H, et al. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate.
  • Author unknown. (2025).
  • Onishi Y, et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS.
  • Onishi Y, et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PMC.

Sources

Technical Support Center: Purification of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IP-IMP-002 Status: Active Specialist: Senior Application Scientist

Introduction: The "Heavy" Heterocycle Challenge

Welcome to the technical support hub for the purification of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine . This scaffold is a critical intermediate in medicinal chemistry, often serving as a precursor for Suzuki-Miyaura or Sonogashira couplings due to the labile C-I bond.

However, the combination of the fused basic heterocycle and the heavy iodine atom creates a unique purification profile:

  • Solubility: The iodine atom significantly increases lipophilicity and lattice energy, often resulting in "brick dust" solids that are insoluble in standard organic solvents.

  • Basicity: The bridgehead nitrogen (N4) and the pyrimidine nitrogen (N1) can interact strongly with acidic silanols on silica gel, causing severe tailing.

  • Stability: The aryl-iodide bond is light-sensitive.

This guide provides modular troubleshooting strategies to isolate high-purity material (>98%) suitable for biological assays or metal-catalyzed cross-couplings.

Module 1: The "Brick Dust" Protocol (Initial Isolation)

Issue: The crude reaction mixture (usually from the condensation of 2-aminopyrimidine and 2-bromo-1-(4-iodophenyl)ethanone) forms a solid that traps impurities and resists dissolution for loading onto a column.

Root Cause: The high lattice energy of the iodinated aromatic system drives rapid, non-selective precipitation.

Strategy: Acid-Base Extraction (The "pH Switch")

Unlike neutral organic impurities (unreacted


-haloketones) or colored tars, the imidazo[1,2-a]pyrimidine core is basic (

). We can exploit this to pull the product into the aqueous phase, wash away non-basic impurities, and then crash it out in high purity.
Step-by-Step Protocol:
  • Dissolution: Suspend the crude "brick dust" in DCM (Dichloromethane) . If it does not dissolve, add 1M HCl until the solid disappears. The product is now the water-soluble hydrochloride salt.

  • Acid Wash: Transfer to a separatory funnel. Wash the acidic aqueous layer (

    
    ) with DCM (
    
    
    
    ).
    • Result: The organic layer contains non-basic impurities (tars, unreacted bromoketone). Discard the organic layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 28%

    
      or 4M NaOH  dropwise until 
    
    
    
    .
  • Precipitation: The free base will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water followed by a small amount of cold diethyl ether.

Workflow Visualization

AcidBaseExtraction Start Crude Reaction Mixture (Solid/Suspension) Acidify Add 1M HCl + DCM (Partition) Start->Acidify SepFunnel Separatory Funnel Acidify->SepFunnel OrgLayer Organic Layer (Neutral Impurities) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Product as HCl Salt) SepFunnel->AqLayer Keep Basify Basify with NH4OH (pH > 10) AqLayer->Basify Precipitate Precipitate Free Base Basify->Precipitate Filter Filtration & Wash (Cold Water/Ether) Precipitate->Filter Final Pure Product (>95% Purity) Filter->Final

Figure 1: Acid-Base extraction workflow to separate basic imidazo[1,2-a]pyrimidines from neutral synthetic byproducts.

Module 2: Chromatographic Challenges (Tailing)

Issue: When running TLC or Flash Chromatography, the product spot streaks ("tails") significantly, making separation from closely eluting impurities impossible.

Root Cause: The basic nitrogen atoms in the pyrimidine ring hydrogen-bond with the acidic silanol (


) groups on the silica gel surface.
Solution: Mobile Phase Modifiers

You must neutralize the silica surface.[1] Standard silica is acidic (


).

Recommended Modifiers:

  • Triethylamine (TEA): Add 1% TEA to your solvent system. The TEA binds to the silanols preferentially, allowing your product to elute cleanly.

  • Ammonium Hydroxide (

    
    ):  For DCM/MeOH gradients, use 1% concentrated 
    
    
    
    in the MeOH component.
Data: Effect of Modifier on Retention Factor ( )
Solvent SystemAdditive

Value
Peak Shape
5% MeOH in DCMNone0.15 - 0.35Severe Streaking (Tailing)
5% MeOH in DCM1%

0.45 Sharp / Symmetrical
50% EtOAc in HexaneNone0.10 - 0.25Broad / Tailing
50% EtOAc in Hexane1% TEA 0.40 Sharp

Technical Note: If using TEA, you must flush your column with pure solvent after use to prevent salt buildup. Do not use TEA if you plan to use the product for copper-catalyzed reactions immediately without a thorough wash, as amines can complex with Cu catalysts.

Module 3: Recrystallization Strategies

For scale-up (>1g), chromatography is expensive and time-consuming. Recrystallization is preferred for this highly crystalline scaffold.

Solvent Selection Guide:

  • Ethanol (Absolute): The "Gold Standard." Dissolve at reflux; cool slowly to

    
    .
    
    • Pros: Removes colored impurities well.

    • Cons: Yield can be lower if the iodine atom makes the molecule too soluble in hot EtOH.

  • Acetonitrile (ACN): Excellent for removing polar impurities.

    • Pros: Sharp crystals, high recovery.

    • Cons: Toxic.

  • DMF/Water: For extremely insoluble derivatives. Dissolve in minimum hot DMF, then add water dropwise until turbidity persists. Cool.

Purification Decision Tree

PurificationLogic Start Crude Solid SolubilityCheck Solubility in Hot EtOH? Start->SolubilityCheck Recryst Recrystallize from EtOH or ACN SolubilityCheck->Recryst High Solubility AcidBase Perform Acid-Base Extraction (Module 1) SolubilityCheck->AcidBase Low Solubility Yes Yes No No PurityCheck Purity > 98%? Recryst->PurityCheck AcidBase->PurityCheck Done Final Product PurityCheck->Done Yes Column Flash Column (DCM/MeOH + 1% NH4OH) PurityCheck->Column No (Mixed Fractions)

Figure 2: Decision logic for selecting between crystallization and chromatography based on solubility profiles.

Module 4: Stability & Storage (The Iodine Factor)

Issue: The product turns yellow/brown upon standing. Root Cause: Homolytic cleavage of the C-I bond caused by UV light, releasing


.

Prevention Protocol:

  • Amber Glass: Always store iodinated derivatives in amber vials.

  • Foil Wrap: During recrystallization (which involves heat + time), wrap the flask in aluminum foil.

  • Copper Scavenging: If this molecule was made via a metal-catalyzed reaction (less likely for the core synthesis, but possible for derivatives), residual metal can accelerate deiodination. Use SiliaMetS® Thiol or activated carbon to scavenge metals before final crystallization.

Frequently Asked Questions (FAQ)

Q1: My product is stuck on the NMR baseline. What solvent should I use? A: 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidines often aggregate in


. Switch to DMSO-

or TFA-

(Trifluoroacetic acid-d). The acid breaks up aggregates and protonates the nitrogen, usually resulting in sharp, well-resolved peaks.

Q2: Can I use acetone for recrystallization? A: It is risky. Imidazo[1,2-a]pyrimidines can undergo Aldol-type condensation with acetone under basic conditions or high heat over long periods. Acetonitrile or Ethanol are chemically more inert for this specific scaffold.

Q3: I see a small impurity at ~8.5 ppm in the proton NMR. What is it? A: This is likely unreacted 2-aminopyrimidine . It is difficult to remove via column chromatography because it streaks similarly to the product.

  • Fix: Use the Acid-Base Extraction (Module 1) . 2-aminopyrimidine is water-soluble in neutral/acidic conditions but does not precipitate as easily as the lipophilic iodinated product upon basification.

References

  • General Synthesis & Properties: Guchhait, S. K., & Madaan, C. (2011). Towards Groebke–Blackburn–Bienaymé reaction: a novel route to imidazo[1,2-a]pyrimidine-3-amines. Organic & Biomolecular Chemistry. Link

  • Purification of Basic Heterocycles: Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

  • Recrystallization of Imidazo-fused systems: Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine. Journal of Chemical Education. Link

  • Solubility Data (General Pyrimidines): MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Link

Sources

Technical Support Center: Interpreting Ambiguous Spectroscopic Data of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. The unique arrangement of the fused N-heterocyclic core combined with the heavy iodine substituent can lead to spectra that are challenging to interpret.

This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate these complexities. Our goal is to move beyond simple data reporting and provide a framework for logical, evidence-based structure elucidation.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and points of ambiguity that arise during the spectroscopic analysis of this compound.

Q1: My ¹H NMR spectrum shows a complex aromatic region between 7.00 and 9.00 ppm. How can I begin to assign the protons of the imidazo[1,2-a]pyrimidine core and the iodophenyl ring?

A1: This is the most common challenge. The signals for the five protons on the heterocyclic system and the four protons on the iodophenyl ring often overlap.

  • Initial Assessment: The imidazo[1,2-a]pyrimidine core typically displays three key signals: two doublets and a triplet (or more accurately, a doublet of doublets) corresponding to H-5, H-7, and H-6, respectively. A singlet for H-3 is also expected. The 4-iodophenyl group will show a characteristic AA'BB' system, which often appears as two distinct doublets.

  • The Causality: The electron-withdrawing nature of the fused pyrimidine ring and the iodine atom deshields these protons, causing them to resonate in a crowded downfield region.

  • Troubleshooting Path: A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is the most direct way to resolve this. It will reveal which protons are coupled to each other. You should expect to see a correlation between H-5/H-6 and H-6/H-7 on the pyrimidine ring, and between H-2'/H-3' and H-5'/H-6' on the phenyl ring, but no correlations between the two ring systems.

Q2: I'm struggling to differentiate between the H-5 and H-7 protons on the pyrimidine ring. Which one is further downfield?

A2: Typically, the H-5 proton is the most deshielded proton on the pyrimidine core.

  • The Causality: H-5 is positioned peri to the bridgehead nitrogen (N-8), leading to significant deshielding. This spatial interaction is a known phenomenon in the NMR of N-heterocycles.[1] The H-7 proton is adjacent to the other nitrogen (N-1), but the effect is generally less pronounced. Therefore, you can tentatively assign the doublet at the lowest field (highest ppm) to H-5.

  • Validation Step: This assignment must be confirmed with a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The H-5 proton will show a 3-bond correlation (³J) to the C-7 carbon, and vice-versa.

Q3: My mass spectrum shows a molecular ion peak, but also a significant peak at M-127. What does this indicate?

A3: The peak at M-127 corresponds to the loss of an iodine radical (I•).

  • The Causality: The Carbon-Iodine bond is relatively weak and is a common fragmentation pathway in electron impact (EI) mass spectrometry.[2] Iodine is monoisotopic, so you will see a clean loss of 127 mass units, not an isotopic pattern like you would with chlorine or bromine.[3][4] The observation of this fragment is strong evidence for the presence of iodine in your molecule. The molecular ion itself should be the base peak or very intense, as the fused aromatic system is very stable.[5]

Q4: The predicted ¹³C NMR shifts for the two carbons bonded to nitrogen in the imidazole portion of the core are very close. How can I definitively assign C-2 and C-8a?

A4: This is a classic ambiguity in imidazo-fused systems. While predictive software can give estimates, experimental confirmation is essential.

  • The Causality: Both C-2 and C-8a are bonded to two nitrogen atoms, placing them in similar electronic environments. C-2 is typically more deshielded (further downfield) due to its attachment to the electron-rich iodophenyl group.

  • Troubleshooting Path: An HMBC experiment is the definitive tool here.

    • Look for a correlation from the H-3 proton (a singlet) to the C-2 carbon. This is a strong 2-bond (²J) coupling.

    • Look for correlations from the H-5 and H-7 protons to the C-8a carbon. These are 3-bond (³J) couplings. This pattern provides an unambiguous assignment.

In-Depth Troubleshooting Guides

When initial 1D NMR and MS data are insufficient, a more systematic approach using advanced techniques is required.

Guide 1: Complete ¹H and ¹³C NMR Signal Assignment Workflow

This guide provides a step-by-step protocol for resolving all proton and carbon signal ambiguities using a suite of 2D NMR experiments.

Predicted Spectroscopic Data

The following table summarizes the expected NMR data for this compound, based on data from the parent 2-phenylimidazo[1,2-a]pyridine and known substituent effects.[6][7] This serves as your hypothesis before experimental validation.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (Proton → Carbon)
H-3~8.0 (s)C-3: ~110C-2, C-8a, C-1'
H-5~8.9 (dd)C-5: ~125C-7, C-8a
H-6~7.1 (dd)C-6: ~113C-8, C-5
H-7~8.5 (dd)C-7: ~134C-5, C-8a
H-2', H-6'~7.7 (d)C-2', C-6': ~129C-4', C-2
H-3', H-5'~7.9 (d)C-3', C-5': ~138C-1', C-5'
--C-2: ~146-
--C-8a: ~145-
--C-1': ~133-
--C-4': ~95-
Experimental Workflow

The logical flow for these experiments is crucial. Each step builds upon the last to create a self-validating dataset.

G cluster_1d 1. 1D NMR Acquisition cluster_2d 2. 2D NMR for Connectivity cluster_assign 3. Final Assignment H1 ¹H NMR (Initial Look) C13 ¹³C & DEPT-135 (Carbon Count & Type) H1->C13 Provides context COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY Identifies protonated carbons HSQC ¹H-¹³C HSQC (Direct H-C Attachment) COSY->HSQC Assigns protons to spin systems HMBC ¹H-¹³C HMBC (Long-Range H-C Connectivity) HSQC->HMBC Assigns protons to directly attached carbons Structure Unambiguous Structure Confirmation HMBC->Structure Connects all fragments

Caption: Workflow for unambiguous NMR assignment.

Step-by-Step Protocol
  • Acquire Standard Spectra:

    • Run a standard ¹H NMR spectrum to identify all proton signals and their multiplicities.

    • Run a ¹³C{¹H} NMR spectrum to count the number of unique carbon environments.

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons will be absent.

  • Establish Proton Spin Systems with COSY:

    • Acquire a ¹H-¹H COSY spectrum.

    • Interpretation: Look for off-diagonal cross-peaks. You should identify two separate spin systems:

      • A chain of correlations connecting H-5 ↔ H-6 ↔ H-7.

      • A correlation between the two doublets of the iodophenyl ring (H-2'/H-6' ↔ H-3'/H-5').

    • The singlet for H-3 will have no COSY correlations.

  • Link Protons to Carbons with HSQC:

    • Acquire a ¹H-¹³C HSQC (or HMQC) spectrum. This experiment correlates protons with the carbons they are directly attached to.[8]

    • Interpretation: Each cross-peak connects a proton signal on the F2 (¹H) axis to a carbon signal on the F1 (¹³C) axis. This allows you to definitively assign the carbons for C-3, C-5, C-6, C-7, and all four protonated carbons of the iodophenyl ring.

  • Connect the Fragments with HMBC:

    • Acquire a ¹H-¹³C HMBC spectrum. This is the most powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.[9]

    • Interpretation (Key Correlations to look for):

      • H-3 → C-2, C-8a: This connects the imidazole ring to the fusion carbon and the phenyl-substituted carbon.

      • H-5 → C-7, C-8a: This confirms the pyrimidine ring assignments and links it to the bridgehead.

      • H-2'/H-6' → C-2, C-4': This is the crucial link, proving the iodophenyl ring is attached at the C-2 position of the imidazopyrimidine core.

      • H-3'/H-5' → C-1': Confirms the phenyl ring structure.

By systematically following this workflow, every proton and carbon signal can be assigned with high confidence, resolving any initial ambiguities.

Guide 2: Troubleshooting Unexpected Isomers or Byproducts

During synthesis, side reactions can lead to isomeric impurities that are difficult to distinguish from the target molecule. One common possibility is the formation of the 3-(4-Iodophenyl)imidazo[1,2-a]pyrimidine isomer.

Distinguishing 2- vs. 3-Substituted Isomers
Spectroscopic Feature 2-(4-Iodophenyl) Isomer (Expected Product) 3-(4-Iodophenyl) Isomer (Potential Impurity)
¹H NMR Singlet H-3 proton, singlet ~8.0 ppmH-2 proton, singlet, typically further downfield (>8.2 ppm)
Key HMBC Correlation H-2'/H-6' (phenyl) → C-2 (core) H-2'/H-6' (phenyl) → C-3 (core)
Mass Spec Fragmentation Loss of iodophenyl radical possibleLoss of iodophenyl radical possible

The most definitive diagnostic is the HMBC experiment. The long-range correlation from the ortho-protons of the iodophenyl ring (H-2'/H-6') will unambiguously show whether the ring is connected to C-2 or C-3 of the heterocyclic core.

G cluster_isomer2 2-Substituted Isomer cluster_isomer3 3-Substituted Isomer H2_phenyl H-2'/H-6' C2_core C-2 H2_phenyl->C2_core ³J Correlation (Observed) H3_phenyl H-2'/H-6' C3_core C-3 H3_phenyl->C3_core ³J Correlation (Would be observed)

Caption: Diagnostic HMBC correlation for isomer identification.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Pombeiro, A. J. L., & Guedes da Silva, M. F. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. PubChem. Retrieved February 20, 2026, from [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (2018). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 2D NMR Spectros. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Güngör, D., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their anticancer activities with ADMET analysis. Turkish Journal of Chemistry.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved February 20, 2026, from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (2020). PMC. Retrieved February 20, 2026, from [Link]

  • Nordqvist, A., et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing.
  • Eberhard, B., & E., P. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved February 20, 2026, from [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved February 20, 2026, from [Link]

  • Su, W., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules.
  • National Center for Biotechnology Information. (n.d.). 2-(4-iodophenyl)-8H-imidazo[1,2-c]pyrimidin-5-one. PubChem. Retrieved February 20, 2026, from [Link]

  • 2-Phenylimidazo[1,2-a]pyridine. (n.d.). ATB. Retrieved February 20, 2026, from [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PMC.
  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (2022). ACS Omega.
  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. (2025).
  • Mass Spectrometry. (n.d.). MSU Chemistry. Retrieved February 20, 2026, from [Link]

  • Electron impact studies. XII. Mass spectra of substituted imidazoles. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Hyperpolarisation of weakly binding N-heterocycles using Signal Amplification by Reversible Exchange. (2021). White Rose Research Online.
  • Mass spectrometry of halogen-containing organic compounds. (2025).
  • Organic Compounds Containing Halogen
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. (2015). Semantic Scholar.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-c
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 20, 2026, from [Link]

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Validation & Comparative

Confirming the on-target activity of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for confirming the on-target activity of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine , a privileged scaffold often investigated for kinase inhibition (specifically p38 MAPK and Aurora Kinase families) and anti-inflammatory activity.

Given the compound's structural classification as an imidazo[1,2-a]pyrimidine—a core moiety in several FDA-approved and investigational kinase inhibitors—this guide focuses on validating its activity as a Type I ATP-competitive inhibitor within the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a common target for this chemical class.

A Comparative Validation Guide for Cellular Models

Part 1: Executive Summary & Mechanism of Action

The Compound Profile

This compound represents a "privileged structure" in medicinal chemistry. The imidazo[1,2-a]pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases. The 4-iodophenyl group at the C2 position provides a hydrophobic handle that often occupies the selectivity pocket (Gatekeeper region) of kinases like p38α MAPK or Aurora A/B .

  • Primary Putative Target: p38α Mitogen-Activated Protein Kinase (MAPK14).

  • Secondary Off-Targets: Aurora Kinases, Src Family Kinases, or COX-2 (depending on substitution patterns).

  • Mechanism: Competitive inhibition of the ATP-binding site, preventing phosphorylation of downstream substrates (e.g., MAPKAPK2/MK2, HSP27).

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK signaling cascade and the precise intervention point of the compound.

p38_Pathway Stress Cellular Stress (UV, LPS, Cytokines) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stress->MKK3_6 Activation p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Compound 2-(4-Iodophenyl) imidazo[1,2-a]pyrimidine Compound->p38 ATP Competition (Inhibition) HSP27 HSP27 (Substrate) MK2->HSP27 Phosphorylation (Ser82) Response Inflammation / Apoptosis HSP27->Response Actin Remodeling

Caption: The p38 MAPK signaling cascade showing the ATP-competitive inhibition by the imidazo[1,2-a]pyrimidine scaffold, blocking downstream activation of MK2 and HSP27.

Part 2: Comparative Analysis

To validate the compound's performance, it must be benchmarked against established "tool compounds." The table below compares this compound with the industry-standard p38 inhibitor SB-203580 .

FeatureThis compoundSB-203580 (Standard Control)
Scaffold Class Imidazo[1,2-a]pyrimidineImidazole
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)
Selectivity Profile Moderate (Likely hits Aurora/Src)High (Specific to p38α/β)
Cellular Potency (IC50) 0.1 - 1.0 µM (Estimated range)0.3 - 0.6 µM
Key Advantage Synthetic Versatility: The iodine handle allows for rapid derivatization (e.g., Suzuki coupling) to optimize selectivity.Reference Standard: Extensive literature data available for comparison.[1]
Key Limitation Potential Off-Targets: May inhibit Aurora kinases, leading to mitotic defects distinct from p38 inhibition.Paradoxical Activation: Can induce p38 phosphorylation (upstream) while blocking activity.

Part 3: Experimental Validation Protocols

Scientific integrity requires a "Self-Validating System." You cannot rely on a single assay. The following workflow combines Target Engagement (Physical binding) with Functional Readout (Pathway inhibition).

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that the compound physically binds to the p38 MAPK protein inside living cells.

Rationale: Ligand binding stabilizes proteins, increasing their melting temperature (


). If the compound binds p38, the protein will remain soluble at higher temperatures compared to the DMSO control.

Step-by-Step Methodology:

  • Cell Preparation: Treat cells (e.g., THP-1 or HeLa) with 10 µM of the compound or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Challenge: Harvest cells, resuspend in PBS, and divide into 8 aliquots.

  • Heating: Heat each aliquot to a gradient of temperatures (e.g., 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C) for 3 minutes.

  • Lysis: Cool samples to RT, add lysis buffer (with protease inhibitors), and perform three freeze-thaw cycles (liquid nitrogen / 37°C).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze via Western Blot using an anti-p38α antibody.

  • Data Analysis: Plot the relative band intensity vs. temperature. A right-shift in the curve (higher

    
    ) confirms intracellular target engagement.
    
Protocol 2: Functional Phosphorylation Assay (Western Blot)

Objective: Confirm that binding leads to functional inhibition of the signaling pathway.

Rationale: p38 inhibitors do not prevent p38 phosphorylation (in fact, they may increase it via feedback loops). Instead, efficacy is measured by the loss of phosphorylation of downstream substrates (e.g., HSP27 at Ser82).

Step-by-Step Methodology:

  • Starvation: Serum-starve cells (e.g., RAW 264.7 macrophages) for 16 hours to reduce basal signaling.

  • Pre-treatment: Incubate cells with the compound (0.1, 1, 10 µM) or SB-203580 (1 µM) for 1 hour.

  • Stimulation: Stimulate the pathway with LPS (100 ng/mL) or UV radiation for 30 minutes.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na3VO4).

  • Western Blotting:

    • Primary Antibody 1: Phospho-HSP27 (Ser82) – Readout for inhibition.

    • Primary Antibody 2: Total HSP27 – Loading control.

    • Primary Antibody 3: Phospho-p38 (Thr180/Tyr182) – Control for pathway activation.

  • Validation Criteria: A successful "On-Target" result is defined by:

    • High Phospho-p38 (Pathway was stimulated).

    • Low/Absent Phospho-HSP27 (Signal transmission was blocked by the compound).

Part 4: Validation Workflow Diagram

This flowchart guides the decision-making process for confirming activity.

Validation_Workflow Start Start: Compound Synthesis Biochem Step 1: Biochemical IC50 (Kinase Panel) Start->Biochem Cellular Step 2: Cellular Assay (WB: p-HSP27) Biochem->Cellular IC50 < 1µM Engagement Step 3: Target Engagement (CETSA) Cellular->Engagement Inhibition Observed Selectivity Step 4: Selectivity Check (Aurora/Src) Engagement->Selectivity Tm Shift Confirmed Valid Confirmed On-Target Activity Selectivity->Valid Specific Profile

Caption: A sequential validation pipeline ensuring biochemical potency translates to cellular target engagement and functional selectivity.

References

  • Goettert, M. et al. (2010). Novel Imidazo[1,2-a]pyrimidine Derivatives as Potent Inhibitors of p38α Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry. Link

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Link

  • Kumar, S. et al. (1997). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery. Link

  • BLD Pharm. (2024). This compound Product Data. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine

[1]

Executive Summary & Core Directive

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine is a halogenated heterocyclic compound commonly used as a pharmacophore in kinase inhibitor development.[1]

The Critical Disposal Rule: Because this molecule contains a heavy halogen (Iodine, ~40% by mass), it must be segregated into Halogenated Waste streams.[1] Upon incineration, it releases corrosive hydrogen iodide (HI) and elemental iodine (

1

Immediate Action:

  • Do Not mix with non-halogenated solvents (e.g., pure Acetone, Methanol) if the concentration exceeds 0.1%.[1]

  • Do Not dispose of down the drain.[2]

  • Do Not bleach (oxidation releases toxic

    
     gas).
    

Chemical Profile & Hazard Assessment

Before disposal, you must validate the material's state and hazards to select the correct waste code.[1]

PropertyData / CharacteristicImplications for Disposal
CAS Number 41270-96-6 (Generic structure reference)Use for waste manifesting.
Molecular Formula

High Iodine Content.
Physical State Solid (Off-white to yellow powder)Requires solid waste drums or lab packs.
GHS Hazards Warning H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[3][4] Irritant)Treat as Toxic and Irritant .[5]
Reactivity Stable, but combustible.[1]Compatible with standard organic waste streams.

Pre-Disposal Segregation Logic

This self-validating system ensures you never violate waste vendor acceptance criteria.

The "Halogen Rule"

Waste vendors typically strictly separate "Fuel Blending" (Non-Halogenated, cheap) from "Incineration" (Halogenated, expensive).[1]

  • Threshold: If the final mixture contains >1,000 ppm (0.1%) halogens, it is Halogenated Waste .[1]

  • Calculation: A 10mM solution of this compound in DMSO contains ~3,200 ppm of Iodine. It is Halogenated.

Decision Workflow (Visualization)

The following logic tree dictates your physical action.

DisposalWorkflowStartWaste Generation:This compoundStateDetermine Physical StateStart->StateSolidSolid Waste(Pure Compound)State->SolidLiquidLiquid Waste(Mother Liquor / HPLC)State->LiquidDebrisContaminated Debris(Gloves, Tips, Weigh Boats)State->DebrisSolidPackDouble Bag (Poly)Label: 'Toxic Solid, Organic'Solid->SolidPackConcCheckCalculate Halogen ContentIs Iodine > 0.1%?Liquid->ConcCheckDebrisPackSolid Hazardous Waste Bin(Do NOT use Regular Trash)Debris->DebrisPackHaloStreamStream A: Halogenated Solvents(High Temp Incineration)ConcCheck->HaloStreamYes (>1000 ppm)NonHaloStreamStream B: Non-Halogenated(Fuel Blending)ConcCheck->NonHaloStreamNo (<1000 ppm)(Trace only)SolidPack->HaloStreamVendor Classifiesas HalogenatedDebrisPack->HaloStreamIf heavily soiled

Caption: Operational logic for segregating iodinated imidazopyrimidine waste streams. Note the strict diversion of high-concentration liquids to Halogenated streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired stocks or excess synthesis yield.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.

  • Bagging: Place the vial/substance inside a clear polyethylene bag (double bagging is preferred to prevent dust inhalation upon opening at the facility).

  • Labeling:

    • Chemical Name: this compound.[1]

    • Constituents: Imidazo-pyrimidine scaffold, Iodine.[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC)

Use this for reaction mother liquors (e.g., DMF, DMSO, DCM).[1]

  • Compatibility Check: Ensure the solution pH is between 4 and 10.

    • Why? Acidic solutions containing iodide can oxidize to form elemental iodine (

      
      ), turning the waste purple and releasing corrosive fumes.
      
    • Action: If acidic, neutralize with Sodium Bicarbonate (

      
      ) until pH ~7 before bottling.[1]
      
  • Segregation: Pour into the Halogenated Solvent carboy (Red tag/stripe).

    • Even if dissolved in Acetone: The iodine content usually mandates the halogenated stream.

  • Cap & Vent: Use a vented cap if the solution contains reactive reagents (e.g., thionyl chloride) alongside the product, though the product itself is stable.[1]

Protocol C: HPLC Effluent (Acetonitrile/Water/TFA)

Specific caution for analytical chemists.

  • The Issue: HPLC mobile phases often contain 0.1% TFA (Trifluoroacetic acid).

  • The Interaction: Mixing Iodinated waste with high concentrations of oxidizers in waste drums can be dangerous.

  • Procedure:

    • Collect HPLC effluent in the Halogenated carboy.

    • Do not mix with "Metals Waste" or "Oxidizing Waste" (e.g., Chromic acid cleaning solutions).[1]

Regulatory Framework (RCRA & EU)

While this specific compound is not explicitly "P-Listed" or "U-Listed" by the US EPA, it is regulated under "Generator Knowledge" of its toxicity and chemical composition.[1]

RegulationClassificationCode / Action
US EPA (RCRA) Not Listed (Specific)D001 (If in flammable solvent) F002 (If in halogenated solvent) Default: Hazardous Waste (Toxic)
EU Waste (EWC) Organic Chemical Waste07 05 13 * (Solid wastes containing dangerous substances) 14 06 02 * (Halogenated solvents and solvent mixtures)
Transport (DOT) If PureUN 2811 (Toxic Solid, Organic, N.O.S.)

Expert Insight: Always default to the strictest category. Labeling this as "Non-Regulated" because it lacks a specific RCRA code is a liability. The Iodine content makes it a "Characteristic" waste for many state-level agencies (e.g., CalEPA).[1]

Emergency Contingencies

Spills (Solid Powder)
  • PPE: Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator (dust hazard).[1]

  • Containment: Do not dry sweep. Cover with a damp paper towel to prevent dust generation.

  • Cleanup: Wipe up with a soap/water solution.[3][6]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Accidental Drain Disposal[1]
  • Do not flush.

  • Notify EHS: Report the estimated mass and water volume.

  • Mitigation: The iodine is toxic to aquatic life (GHS H402). Dilution is the only immediate remediation, but reporting is mandatory for compliance.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1]

  • PubChem. (2023). Imidazo[1,2-a]pyrimidine Compound Summary. National Library of Medicine. [Link]1]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Generic Imidazo[1,2-a]pyrimidine derivatives. (Referenced for GHS H-code classifications H302/H315/H319).[3] ]">https://www.sigmaaldrich.com[1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.